molecular formula C19H23ClN2O2 B15345981 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride CAS No. 61087-51-2

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride

Cat. No.: B15345981
CAS No.: 61087-51-2
M. Wt: 346.8 g/mol
InChI Key: XPWBXWQFCBZDLL-UHFFFAOYSA-N
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Description

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride is a chemical compound with the molecular formula C19H23ClN2O2.

Preparation Methods

The synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride typically involves the following steps :

    Starting Materials: The synthesis begins with benzylamine and phenylamine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as methanol or dimethyl sulfoxide (DMSO).

    Synthetic Route: The process involves the formation of the piperidine ring followed by the introduction of the benzyl and phenylamino groups. The final step includes the addition of hydrochloric acid to form the monohydrochloride salt.

    Industrial Production: On an industrial scale, the production process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced with other nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride has several scientific research applications :

    Medicinal Chemistry: It is used as an intermediate in the synthesis of analgesic agents and other pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including its effects on various cellular pathways.

    Industrial Applications: It is utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride involves its interaction with specific molecular targets :

    Molecular Targets: The compound may interact with receptors or enzymes involved in pain modulation, making it a potential candidate for analgesic drug development.

    Pathways Involved: It may influence pathways related to neurotransmitter release or signal transduction, contributing to its pharmacological effects.

Comparison with Similar Compounds

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride can be compared with other similar compounds :

    Similar Compounds: Compounds such as 1-Benzyl-4-phenylamino-4-(hydroxymethyl)piperidine and 4-(Phenylamino)-1-benzyl-4-piperidinecarboxylic acid share structural similarities.

Properties

CAS No.

61087-51-2

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

4-anilino-1-benzylpiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16;/h1-10,20H,11-15H2,(H,22,23);1H

InChI Key

XPWBXWQFCBZDLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3.Cl

Related CAS

61379-86-0
61087-51-2

Origin of Product

United States

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